CAS number for 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine
CAS number for 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine
An In-depth Technical Guide to 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine: Synthesis, Characterization, and Therapeutic Potential
Authored by a Senior Application Scientist
Foreword: The compound 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine is a specialized derivative within the pyrazole class of heterocyclic compounds. While a specific CAS number for this exact structure is not prominently listed in public chemical databases as of early 2026, this guide synthesizes established principles of organic chemistry and data from structurally analogous compounds to provide a comprehensive technical overview. This document is intended for researchers, scientists, and drug development professionals, offering a robust theoretical and practical framework for the synthesis, analysis, and potential application of this novel molecule.
Molecular Structure and Physicochemical Profile
The structure of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine incorporates several key functional groups that dictate its chemical behavior and potential biological activity:
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Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions.[1][2]
-
N1-Fluoroethyl Group: The ethyl fluoride substituent at the N1 position is critical. The fluorine atom enhances lipophilicity, which can improve cell membrane permeability.[3] Furthermore, the C-F bond is exceptionally stable, often used to block metabolic oxidation at that position, thereby increasing the compound's in vivo half-life.
-
C4-Nitro Group: The nitro group (-NO2) is a strong electron-withdrawing group. Its presence on the pyrazole ring significantly influences the electron density of the aromatic system, affecting the acidity of the amine and the overall reactivity of the molecule. In energetic materials, this group contributes to the compound's energy content.[4]
-
C3-Amino Group: The primary amine (-NH2) at the C3 position is a key functional handle. It can act as a hydrogen bond donor and a nucleophile, making it a critical site for further chemical modification or for interaction with biological targets like enzyme active sites.
A summary of predicted physicochemical properties is presented below.
| Property | Predicted Value | Rationale / Comparison Compound |
| Molecular Formula | C₅H₇FN₄O₂ | Based on structural components. |
| Molecular Weight | 174.14 g/mol | Sum of atomic weights. |
| Boiling Point | > 300 °C (decomposes) | High polarity and potential for hydrogen bonding. |
| Melting Point | 160 - 180 °C | Based on similar nitro-amino pyrazoles.[5] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol; insoluble in water. | Typical for polar aprotic heterocyclic compounds. |
Proposed Synthetic Pathway
The synthesis of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine can be logically approached through a multi-step sequence, starting from a commercially available pyrazole precursor. The proposed workflow is designed to be self-validating at each step, ensuring high purity of the final product.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol
Step 1: N-Alkylation of 3-Amino-4-nitropyrazole
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Causality: The first step involves the selective alkylation of the pyrazole ring nitrogen. Using a base like potassium carbonate (K₂CO₃) deprotonates the most acidic N-H proton of the pyrazole ring, creating a nucleophilic nitrogen anion. This anion then attacks the electrophilic carbon of 2-bromoethanol in a standard Sₙ2 reaction. Acetonitrile is chosen as the solvent due to its aprotic nature and appropriate boiling point for reflux.
-
Protocol:
-
To a solution of 3-amino-4-nitropyrazole (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Add 2-bromoethanol (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 82 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 1-(2-Hydroxyethyl)-4-nitro-1H-pyrazol-3-amine.
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Step 2: Deoxyfluorination
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Causality: The conversion of the primary alcohol to an alkyl fluoride is a critical transformation. Diethylaminosulfur trifluoride (DAST) or its safer alternative, Deoxo-Fluor®, are standard reagents for this purpose. The reaction proceeds via the formation of a fluorosulfite intermediate, which then undergoes an intramolecular Sₙ2 displacement by the fluoride ion. The reaction is performed at low temperatures to control the reactivity of the fluorinating agent and minimize side reactions.
-
Protocol:
-
Dissolve the alcohol intermediate (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DAST (1.1 eq) dropwise via syringe. A color change may be observed.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the final product by column chromatography to obtain 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine.
-
Analytical Characterization and Quality Control
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.
Caption: A self-validating analytical workflow.
Representative Analytical Methods
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High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for purity assessment.[6]
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Acetonitrile:Water gradient (e.g., 40:60 to 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm (estimated λmax for nitropyrazoles).[6]
-
Expected Outcome: A single major peak with >95% purity.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation.[5]
-
¹H NMR: Expect characteristic signals for the pyrazole proton, the -CH₂-CH₂- group (with H-F coupling), and the -NH₂ protons.
-
¹³C NMR: Signals for the pyrazole ring carbons and the fluoroethyl carbons (with C-F coupling).
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¹⁹F NMR: A triplet signal confirming the -CH₂F moiety.
-
-
Mass Spectrometry (MS): Confirms the molecular weight and formula.
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Expected m/z: [M+H]⁺ at approximately 175.06.
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Potential Applications in Drug Discovery
The pyrazole scaffold is prevalent in numerous FDA-approved drugs. The unique combination of functional groups in 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine suggests several promising avenues for therapeutic research.
-
Kinase Inhibition: Many pyrazole-containing molecules are potent kinase inhibitors. The amino group at C3 can serve as a crucial hydrogen-bonding "hinge-binder" within the ATP-binding pocket of kinases. The fluoroethyl group can probe hydrophobic pockets and enhance binding affinity. This scaffold could be explored for activity against kinases implicated in cancer or inflammatory diseases.[7]
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Anti-inflammatory and Anti-infective Agents: Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[8][9] The electron-withdrawing nitro group and the amino functionality are common features in bioactive molecules.
Caption: Hypothetical mechanism of kinase inhibition.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound does not exist, precautions should be based on related nitro-aromatic and amino-heterocyclic compounds.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[10][11]
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[12][13] Nitro compounds can be potentially explosive, though the risk is low for this structure compared to polynitrated aromatics. Avoid heat, sparks, and open flames.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Segregate from strong oxidizing agents and acids.[10][13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[12]
Conclusion
1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine represents a novel chemical entity with significant potential, particularly in the field of medicinal chemistry. This guide provides a comprehensive framework for its synthesis, purification, and characterization, grounded in established scientific principles. The proposed protocols and analytical methods offer a clear path for researchers to produce and validate this compound, paving the way for the exploration of its biological activities and potential development into next-generation therapeutics.
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